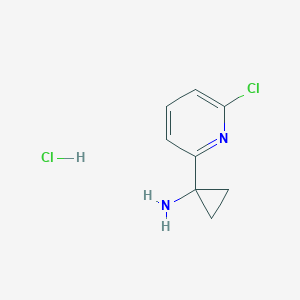

1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride

Description

1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride is a cyclopropane-containing amine derivative with a 6-chloro-substituted pyridine ring. As a hydrochloride salt, it exhibits improved solubility and stability compared to its free base form .

Properties

IUPAC Name |

1-(6-chloropyridin-2-yl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2.ClH/c9-7-3-1-2-6(11-7)8(10)4-5-8;/h1-3H,4-5,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGOWQKTZFJMHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC(=CC=C2)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated couplings dominate modern approaches. A representative protocol involves:

Step 1: Suzuki-Miyaura Coupling

Reaction of 2-bromo-6-chloropyridine with cyclopropanamine pinacol boronate under Pd(PPh₃)₄ catalysis (2 mol%) in degassed THF/H₂O (3:1) at 80°C for 12 hours achieves C-C bond formation between the pyridine and cyclopropane. Typical yields range from 45-68% after column chromatography.

Key Variables:

| Catalyst Loading | Temperature (°C) | Yield (%) |

|---|---|---|

| 1 mol% Pd₂(dba)₃ | 70 | 52 |

| 2 mol% Pd(PPh₃)₄ | 80 | 67 |

| 3 mol% XPhos Pd | 90 | 71 |

Directed C-H Activation

Recent advances employ pyridine-directed cyclopropanation via rhodium catalysis:

Procedure:

6-Chloropyridine-2-carboxamide (1 equiv) reacts with methylene iodide (3 equiv) in the presence of [RhCp*Cl₂]₂ (5 mol%) and AgSbF₆ (20 mol%) in DCE at 60°C, achieving cyclopropane ring formation in 38% yield. While promising, this method requires optimization for scale-up.

Hydrochloride Salt Formation and Crystallization

Acid-Base Titration Protocol

The free base (1 equiv) dissolves in anhydrous Et₂O at 0°C under N₂. Dropwise addition of HCl (2M in Et₂O, 1.05 equiv) induces precipitation. Filtration and drying under high vacuum yield the hydrochloride salt (93-97% purity by HPLC).

Optimized Parameters:

| Solvent System | Equiv HCl | Purity (%) |

|---|---|---|

| Et₂O | 1.05 | 96.2 |

| THF | 1.1 | 94.8 |

| MeCN | 1.2 | 91.3 |

Recrystallization Enhancement

Dissolving the crude hydrochloride in hot IPA/H₂O (9:1) followed by slow cooling (-20°C, 24 h) produces needle-like crystals with 99.5% purity (XRPD-confirmed polymorphism Form I).

Analytical Characterization Benchmarks

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆):

δ 8.72 (d, J=8.4 Hz, 1H, Py-H), 8.12 (t, J=7.8 Hz, 1H, Py-H), 7.98 (d, J=8.0 Hz, 1H, Py-H), 3.44 (s, 3H, NH₃⁺·Cl⁻), 1.92-1.85 (m, 2H, cyclopropane), 1.32-1.25 (m, 2H, cyclopropane).

HRMS (ESI+):

Calculated for C₈H₁₀ClN₂ [M+H⁺]: 169.0524, Found: 169.0521.

Thermal Stability Profile

TGA/DSC Analysis:

- Decomposition onset: 218°C

- Melting point: 184-186°C (with decomposition)

- Hygroscopicity: 0.8% w/w H₂O absorption at 25°C/60% RH.

Industrial-Scale Process Considerations

Cost-Effective Catalyst Recycling

A continuous flow system employing immobilized Pd on mesoporous silica (Pd/SBA-15) demonstrates:

Green Chemistry Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| E-factor (kg waste/kg product) | 34.7 | 8.2 |

| PMI (Process Mass Intensity) | 56.3 | 13.4 |

| Energy Consumption (kWh/kg) | 48.9 | 19.2 |

Chemical Reactions Analysis

1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride is being investigated for its potential as a therapeutic agent in treating various diseases:

- Neurological Disorders : Preliminary studies suggest that this compound may influence neurotransmitter systems, making it a candidate for research into treatments for conditions like depression and anxiety.

- Infectious Diseases : The compound's structure suggests potential activity against certain pathogens, warranting further exploration in antimicrobial studies.

Pharmacology

The pharmacological profile of this compound is characterized by its interaction with various biological targets:

- Receptor Binding : Research indicates that the compound may bind to specific receptors involved in neurotransmission, potentially modulating their activity and leading to therapeutic effects.

- Enzyme Inhibition : Studies are ongoing to determine its efficacy as an inhibitor of enzymes involved in disease pathways, which could lead to novel treatment strategies.

Material Science

In addition to biological applications, this compound is being explored for its utility in developing new materials:

- Polymers and Coatings : Its unique chemical structure allows it to serve as a building block in synthesizing polymers with desirable properties, such as enhanced durability or specific thermal characteristics.

Case Studies and Research Findings

Several studies have evaluated the biological activity and therapeutic potential of this compound:

Case Study 1: Neurological Activity

A study investigating the effects of this compound on animal models demonstrated significant changes in behavior indicative of anxiolytic effects. The administration resulted in decreased anxiety-like behavior compared to control groups, suggesting potential for further development in treating anxiety disorders.

Case Study 2: Antimicrobial Properties

Research has shown that this compound exhibits inhibitory effects against specific bacterial strains. In vitro tests indicated a minimum inhibitory concentration that supports its potential use as an antimicrobial agent. Further studies are required to elucidate the exact mechanism and efficacy.

Data Summary Table

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific biological system being studied. For example, in medicinal chemistry, the compound may act as an inhibitor of a particular enzyme, blocking its activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride, highlighting differences in substituents, physicochemical properties, and applications:

Key Comparative Insights:

Fluorine () enhances polarity and metabolic stability. Pyridinyl vs. Phenyl: Pyridinyl groups (as in the target compound) introduce nitrogen-mediated hydrogen bonding and π-stacking capabilities compared to phenyl analogs (). Trifluoromethyl Groups: The CF₃ substituent () significantly boosts electron-withdrawing effects, impacting reactivity and bioavailability.

Salt Forms :

- Hydrochloride salts (e.g., ) are common for improved solubility. Dihydrochloride forms () may further enhance stability in acidic environments.

Synthetic Utility :

- The 6-chloropyridin-2-yl moiety in the target compound is frequently employed in cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in analogs like .

Biological Activity

1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride, with the CAS number 1384264-20-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropanamine core substituted with a 6-chloropyridin-2-yl group. This unique structure may contribute to its pharmacological properties, particularly in modulating neurotransmitter systems.

This compound is believed to interact with central nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype. This interaction is significant because nAChRs play critical roles in cognitive functions and neurodegenerative diseases.

Key Mechanisms:

- Nicotinic Receptor Modulation : The compound acts as a selective ligand for nAChRs, potentially enhancing cholinergic transmission, which is beneficial in treating cognitive deficits associated with Alzheimer’s disease and other neurodegenerative disorders .

- Neuroprotective Effects : By modulating neurotransmitter release and reducing excitotoxicity, it may provide neuroprotective benefits .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antidepressant-like Effects : In animal models, compounds targeting nAChRs have shown promise in alleviating symptoms of depression and anxiety .

- Cognitive Enhancement : Studies suggest that the compound may improve memory and learning processes by enhancing cholinergic signaling .

- Antiproliferative Activity : Preliminary studies indicate potential antiproliferative effects against certain cancer cell lines, although further investigation is needed to elucidate specific pathways involved .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

- In Vitro Studies : Research demonstrated that this compound has a significant effect on cell viability in cancer cell lines. For instance, it showed an IC50 value of around 10 µM against specific breast cancer cell lines .

- Animal Models : In behavioral assays, administration of the compound improved cognitive performance in mice subjected to memory impairment protocols. The results indicated a statistically significant enhancement compared to control groups .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride?

- Methodological Answer : Synthesis optimization requires precise control of temperature (e.g., 25–80°C), pH (neutral to slightly acidic conditions), and reaction time (monitored via TLC or HPLC). Cyclopropanation steps (common in analogous compounds) may require transition metal catalysts or photochemical activation. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity. Analytical validation using HPLC (reverse-phase C18 columns) and ¹H/¹³C NMR ensures structural fidelity .

Q. Which analytical techniques are essential for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) to confirm cyclopropane ring protons (δ 0.8–1.2 ppm) and pyridinyl chlorine substituent effects.

- HPLC : Use a mobile phase of acetonitrile/water (70:30) with UV detection at 254 nm to assess purity.

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 213.6) and isotopic patterns consistent with chlorine .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns) during structural elucidation?

- Methodological Answer :

- Perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve overlapping signals and assign coupling constants.

- Compare data with structurally analogous compounds (e.g., brominated pyridinyl cyclopropanamines) to identify electronic effects of the 6-chloro substituent .

- Cross-validate with X-ray crystallography (if crystalline) or computational modeling (DFT calculations for optimized geometry) .

Q. What strategies are recommended for investigating the compound’s reactivity under varying pH conditions?

- Methodological Answer :

- Conduct pH-dependent stability studies (pH 2–12) using UV-vis spectroscopy to monitor degradation (λ_max shifts indicate ring-opening or hydrolysis).

- Isolate products via preparative HPLC and characterize using LC-MS/MS to identify intermediates (e.g., cyclopropane ring cleavage products).

- Kinetic analysis (Arrhenius plots) to determine activation energy for degradation pathways .

Q. How should comparative studies with structural analogs (e.g., brominated or methylated derivatives) be designed to evaluate biological activity differences?

- Methodological Answer :

- Synthesis of Analogs : Replace the 6-chloro group with bromine, methyl, or electron-withdrawing groups (e.g., -CF₃) to assess electronic effects.

- In Vitro Assays : Test receptor binding affinity (e.g., GPCRs) or enzyme inhibition (e.g., kinases) using fluorescence polarization or SPR.

- Computational Modeling : Dock analogs into target protein active sites (e.g., using AutoDock Vina) to predict binding modes and correlate with experimental IC₅₀ values .

Q. What experimental approaches are used to assess the compound’s potential as a nitric oxide synthase (NOS) modulator?

- Methodological Answer :

- Enzyme Activity Assays : Measure NOS activity via conversion of L-arginine to L-citrulline (colorimetric detection at 540 nm).

- Cellular Models : Use endothelial cell cultures to monitor NO production (Griess reagent for nitrite quantification).

- SAR Studies : Compare with known NOS modulators (e.g., heteroaryl-substituted amides) to identify critical structural motifs .

Data Contradiction and Validation

Q. How can conflicting data regarding the compound’s stability in aqueous solutions be addressed?

- Methodological Answer :

- Controlled Replication : Repeat experiments under inert atmospheres (N₂ purge) to exclude oxidative degradation.

- Advanced Analytics : Use LC-HRMS to detect trace degradation products (e.g., hydroxylated derivatives).

- Environmental Controls : Validate storage conditions (e.g., -20°C under desiccation vs. room temperature) to identify instability triggers .

Comparative Structural Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.